molecular formula C7H6BNO4 B1429573 (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid CAS No. 710348-42-8

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Cat. No. B1429573
Key on ui cas rn: 710348-42-8
M. Wt: 178.94 g/mol
InChI Key: WWGUKCACGZLIHO-UHFFFAOYSA-N
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Patent
US07411072B2

Procedure details

Add n-BuLi (1.6M in hexanes, 8.76 mL, 14.02 mmol) portionwise (exotherm) to a solution of 5-bromo-3H-benzooxazol-2-one (1.00 g, 4.67 mmol) in dry THF (28 mL) at −78° C. under N2. Stir at −40° C. for 1 h and add trimethylborate (1.94 g, 18.68 mmol) at once. Warm up to room temperature overnight. Add 1N aqueous HCl (50 mL) and stir for 3 h at room temperature. Extract into ethyl acetate, dry (MgSO4) and concentrate organics to a brown solid. Triturate with hexanes/toluene and collect 766 mg (92%) of the title compound as a brown powder. MS (ES) 179 (M+H), 177 (M−H); HPLC shows 80% purity.
Quantity
8.76 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13](=[O:15])[NH:12][C:11]=2[CH:16]=1.C[O:18][B:19](OC)[O:20]C.Cl>C1COCC1>[O:15]=[C:13]1[NH:12][C:11]2[CH:16]=[C:7]([B:19]([OH:20])[OH:18])[CH:8]=[CH:9][C:10]=2[O:14]1

Inputs

Step One
Name
Quantity
8.76 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC2=C(NC(O2)=O)C1
Name
Quantity
28 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
Stir at −40° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm up to room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stir for 3 h at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Extract into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate organics to a brown solid
CUSTOM
Type
CUSTOM
Details
Triturate with hexanes/toluene
CUSTOM
Type
CUSTOM
Details
collect 766 mg (92%) of the title compound as a brown powder

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1OC2=C(N1)C=C(C=C2)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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